Ethyl 3-ethoxy-5-methoxybenzoate
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Overview
Description
It is a white to pale yellow solid with a specific aromatic odor . This compound is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-5-methoxybenzoate can be synthesized through the esterification of 3-ethoxy-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 3-ethoxy-5-methoxybenzoic acid.
Reduction: 3-ethoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-ethoxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-5-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxybenzoate: Similar structure but lacks the ethoxy group at the 3-position.
Ethyl 4-methoxybenzoate: Similar structure but the methoxy group is at the 4-position.
Methyl 3-ethoxy-5-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3-ethoxy-5-methoxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-4-15-11-7-9(12(13)16-5-2)6-10(8-11)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KJUBQRXFFVDHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)C(=O)OCC |
Origin of Product |
United States |
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